Methapyrilene

Descripción general

Descripción

Methapyrilene is an antihistamine and anticholinergic of the pyridine chemical class . It was developed in the early 1950s and was sold under the trade names Co-Pyronil and Histadyl EC . It has relatively strong sedative effects, to the extent that its primary use was as a medication for insomnia rather than for its antihistamine action .

Synthesis Analysis

Methapyrilene has been used in various studies as a model hepatotoxin . In one study, methapyrilene concentrations (0.39 µM, 6.25 µM, and 100 µM) were chosen to cover an in vivo-relevant range . The study aimed to characterize the proteomic response of primary rat hepatocytes to methapyrilene .

Molecular Structure Analysis

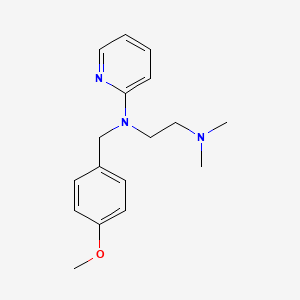

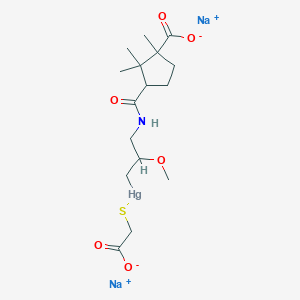

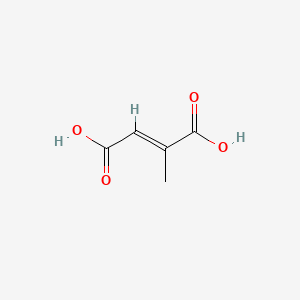

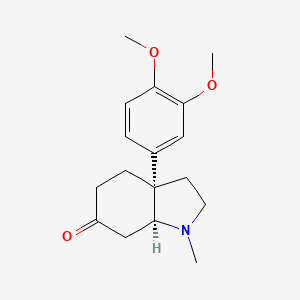

The molecular formula of Methapyrilene is C14H19N3S . Its average weight is 261.39 and its monoisotopic mass is 261.129968798 .

Chemical Reactions Analysis

Methapyrilene has a density of 1.1±0.1 g/cm3, a boiling point of 389.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 63.9±3.0 kJ/mol and its flash point is 189.4±26.5 °C .

Physical And Chemical Properties Analysis

Methapyrilene has a molar refractivity of 79.1±0.3 cm3, #H bond acceptors: 3, #H bond donors: 0, #Freely Rotating Bonds: 6, #Rule of 5 Violations: 0 . Its ACD/LogP is 2.51, ACD/LogD (pH 5.5): -0.17, ACD/BCF (pH 5.5): 1.00, ACD/KOC (pH 5.5): 1.00, ACD/LogD (pH 7.4): 1.04, ACD/BCF (pH 7.4): 1.33, ACD/KOC (pH 7.4): 13.01 . Its polar surface area is 48 Å2, polarizability is 31.4±0.5 10-24 cm3, surface tension is 49.5±3.0 dyne/cm, and molar volume is 227.6±3.0 cm3 .

Aplicaciones Científicas De Investigación

Ultrastructural Liver Changes

Methapyrilene, a known liver carcinogen in rats, induces mitochondrial proliferation in rat liver. However, it does not seem to have genotoxic effects or others that can be directly linked to its carcinogenic action. This was evidenced through studies on structural analogs of methapyrilene, where only one analog showed a slight increase in mitochondria, but it was not significant. The ultrastructural changes in rat liver induced by methapyrilene appear to be unique to this compound (Reznik-Schüller & Lijinsky, 1982).

Hepatotoxicity and Oxidative Stress

Methapyrilene causes periportal necrosis in rats, with its mechanism of hepatotoxicity investigated in cultured male rat hepatocytes. Its toxicity is associated with oxidative stress and mitochondrial dysfunction, and is preventable by certain inhibitors, highlighting a potential area for further research into mitigation strategies for such liver damage (Ratra et al., 1998).

Carcinogenic Comparison with Analog Pyrilamine

Studies compared methapyrilene, a carcinogen, with its structurally similar antihistamine, pyrilamine, which is marginally or noncarcinogenic. This comparison aimed to understand the mechanisms causing different toxicities in structurally similar chemicals. Methapyrilene induced substantial hepatocellular proliferation and protein alterations in rats, unlike pyrilamine. Such studies are critical in understanding the carcinogenic mechanisms of certain compounds (Cunningham et al., 1995).

Novel Bioactivation-Dependent Hepatic Toxicophore

The thiophene ring of methapyrilene was identified as a novel bioactivation-dependent hepatic toxicophore. This study provided insights into the metabolic activation and cytotoxicity of methapyrilene, highlighting the importance of bioactivation in its hepatotoxicity. Such insights are crucial for understanding the molecular mechanisms of drug-induced liver injury (Graham et al., 2008).

Weak Mutagenicity in Salmonella

Methapyrilene demonstrated selective mutagenicity to strain TA1535 of Salmonella typhimurium, albeit weakly. This finding was reproducible and contrasted with earlier reports of its inactivity in Salmonella mutation assays, suggesting a narrow and specific mutagenic potential (Ashby et al., 1988).

Proteomic Analysis in Rat Hepatocytes

A proteomic analysis of methapyrilene toxicity in rat hepatocytes revealed significant effects on intermediary metabolism, particularly on mitochondrial proteins. This study broadened the understanding of methapyrilene's molecular mechanisms of toxicity and provided a basis for further research in this area (Braeuning et al., 2018).

Mecanismo De Acción

Target of Action

Methapyrilene is an antihistamine and anticholinergic of the pyridine chemical class . It primarily targets histamine receptors, specifically the H1 receptor . Histamine receptors play a crucial role in the immune response and act as a mediator in allergic reactions .

Mode of Action

Methapyrilene acts by blocking the H1 histamine receptors, thereby inhibiting the action of histamine on its receptors . This results in a decrease in the symptoms of allergic reactions such as inflammation, itching, and vasodilation . Methapyrilene also has relatively strong sedative effects .

Biochemical Pathways

Methapyrilene’s action on the H1 histamine receptor affects several biochemical pathways. It has been suggested that methapyrilene alters components of the intermediary metabolism, such as branched-chain amino acid metabolism, as well as urea and tricarboxylic cycle enzymes . It also appears to influence S-adenosylmethionine metabolism .

Pharmacokinetics

The pharmacokinetics of methapyrilene is characterized by a relatively short half-life of 2.8 hours . This implies a rapid decrease in orally administered methapyrilene in vivo below concentrations that can cause gene expression alterations .

Result of Action

The primary result of methapyrilene’s action is the alleviation of allergic symptoms due to its antihistamine properties . It was shown to be a potent carcinogen, leading to its withdrawal from the market in 1979 . It has been suggested that methapyrilene induces mutations in the system through an indirect genotoxic mechanism .

Action Environment

The action, efficacy, and stability of methapyrilene, like many other compounds, can be influenced by various environmental factors. While specific studies on methapyrilene are limited, it is known that factors such as temperature, pH, and the presence of other substances can affect the action of many drugs . Additionally, the individual’s health status, age, and genetic factors can also influence the drug’s efficacy and potential side effects .

Safety and Hazards

Direcciones Futuras

Methapyrilene has been used as a model hepatotoxin especially for transcriptomic analyses using material from in vivo studies . Much less transcriptomics data are available from in vitro studies, and no studies have investigated proteomic effects of methapyrilene in vitro . Thus, future research could focus on these areas to broaden our knowledge on the molecular mechanisms of methapyrilene toxicity .

Propiedades

IUPAC Name |

N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3S/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14/h3-8,11H,9-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJJXZKZRAWDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3S | |

| Record name | METHAPYRILENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023278 | |

| Record name | Methapyrilene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methapyrilene is a clear colorless liquid. (NTP, 1992) | |

| Record name | METHAPYRILENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

343 to 347 °F at 3 mmHg (NTP, 1992), 173-175 °C at 3.00E+00 mm Hg, 173-175 °C @ 3 MM HG, BP: 125-135 °C @ 0.45 MM HG | |

| Record name | METHAPYRILENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methapyrilene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHAPYRILENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

WHITE CRYSTALLINE POWDER; USUALLY FAINT ODOR; SOL IN WATER & ALCOHOL; PH (1 IN 20 SOLN) BETWEEN 3 & 4. /METHAPYRILENE FUMARATE/ | |

| Record name | Methapyrilene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHAPYRILENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.0X10-4 mm Hg at 25 °C (extrapolated from vapor pressure data at higher temperatures, SRC) | |

| Record name | METHAPYRILENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

VERY LITTLE IS KNOWN ABOUT MODE OF CNS ACTION OF THESE NONPRESCRIPTION DRUGS. IT HAS BEEN SUGGESTED THAT CENTRAL ANTIMUSCARINIC ACTION IS COMMON TO ALL. /NONPRESCRIPTION SEDATIVE-HYPNOTIC DRUGS/ | |

| Record name | METHAPYRILENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Methapyrilene | |

Color/Form |

LIQUID | |

CAS RN |

91-80-5 | |

| Record name | METHAPYRILENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methapyrilene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methapyrilene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methapyrilene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methapyrilene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methapyrilene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHAPYRILENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A01LX40298 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHAPYRILENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 135-136 °C. /METHAPYRILENE FUMARATE/ | |

| Record name | METHAPYRILENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.